1-(3-(Trifluoromethyl)benzyl)piperazine hydrochloride
Description
1-(3-(Trifluoromethyl)benzyl)piperazine hydrochloride is a piperazine derivative characterized by a benzyl group substituted with a trifluoromethyl (-CF₃) group at the meta position (3-position) of the aromatic ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound relevant in medicinal chemistry and drug design .
The hydrochloride salt form improves solubility and bioavailability, facilitating pharmacological evaluation. Its synthesis typically involves condensation of piperazine with a 3-(trifluoromethyl)benzyl halide or related intermediates under basic conditions, followed by salt formation with hydrochloric acid .
Properties
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2.ClH/c13-12(14,15)11-3-1-2-10(8-11)9-17-6-4-16-5-7-17;/h1-3,8,16H,4-7,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOKACNFIJZZFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=CC=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of Piperazine with 3-Trifluoromethylbenzyl Chloride
The most common and straightforward method for synthesizing 1-(3-(Trifluoromethyl)benzyl)piperazine hydrochloride involves nucleophilic substitution of piperazine with 3-trifluoromethylbenzyl chloride. This reaction typically occurs in the presence of a base to facilitate the nucleophilic attack and to neutralize the generated hydrochloric acid.
Piperazine + 3-Trifluoromethylbenzyl chloride → 1-(3-(Trifluoromethyl)benzyl)piperazine
- Reagents: Piperazine, 3-trifluoromethylbenzyl chloride
- Base: Usually sodium hydroxide or potassium carbonate
- Solvent: Commonly acetonitrile or dichloromethane
- Temperature: Ambient to slightly elevated (around 25–50°C)
- Reaction Time: Several hours to ensure completion
This method is supported by patent HU190546B, which describes a process involving the reaction of piperazine derivatives with halogenated benzyl compounds, followed by purification and salt formation.
Formation of Hydrochloride Salt
Post-reaction, the free base product is converted into its hydrochloride salt to improve stability, solubility, and handling characteristics. This is achieved by bubbling hydrogen chloride gas into the reaction mixture or by adding hydrochloric acid directly.
- The crude product is dissolved in a suitable solvent.
- Hydrogen chloride gas or concentrated HCl is introduced.
- The mixture is stirred at low temperature to precipitate the hydrochloride salt.
- The solid is filtered, washed, and dried under vacuum.
This salt formation step is crucial for pharmaceutical applications and is detailed in patent literature, emphasizing the importance of controlled conditions to prevent impurities.
Purification and Characterization
Purification typically involves recrystallization from solvents such as ethanol or methanol, followed by drying under reduced pressure. Characterization methods include NMR, IR, and mass spectrometry to confirm the structure and purity.
Alternative Synthetic Routes
While the primary method involves direct alkylation of piperazine with benzyl chloride derivatives, alternative routes include:
- Using benzyl bromide or iodide as the alkylating agent, which may offer different reactivity profiles.
- Microwave-assisted synthesis to accelerate reaction rates and improve yields, as suggested by recent research on related piperazine derivatives.
- Using different solvents and catalysts to optimize yield and purity, depending on scale and application.
Research Findings and Data Summary
| Step | Reagents | Solvent | Temperature | Reaction Time | Notes |
|---|---|---|---|---|---|
| Alkylation | Piperazine + 3-trifluoromethylbenzyl chloride | Acetonitrile | 25–50°C | 4–12 hours | High yield, straightforward |
| Salt formation | HCl gas or concentrated HCl | Aqueous or alcoholic solution | Room temp | 1–2 hours | Ensures stability and solubility |
| Purification | Recrystallization | Ethanol/Methanol | Ambient | - | Purity confirmation |
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Trifluoromethyl)benzyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
1-(3-(Trifluoromethyl)benzyl)piperazine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 1-(3-(Trifluoromethyl)benzyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to target proteins, potentially modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Structural Comparison of Piperazine Derivatives
Pharmacological Differences
Receptor Specificity :
- The trifluoromethyl group in 1-(3-(trifluoromethyl)benzyl)piperazine enhances 5-HT1B receptor affinity compared to BZP or MDBP, which lack electron-withdrawing groups .
- MeOPP (4-methoxy derivative) exhibits 5-HT1A agonism, reducing sympathetic nerve discharge (SND), whereas the trifluoromethyl analogue shows mixed 5-HT1B/1A activity with variable SND effects .
- Trimetazidine, a trimethoxy derivative, diverges entirely, targeting mitochondrial metabolism rather than neurotransmitter systems .
- Potency and Toxicity: TFMPP (3-trifluoromethylphenyl piperazine), a close analogue, has lower psychostimulant potency than amphetamines but higher selectivity for serotonin receptors compared to BZP .
Biological Activity
1-(3-(Trifluoromethyl)benzyl)piperazine hydrochloride, a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and structure-activity relationships (SAR), supported by empirical data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H15F3N2·HCl. The trifluoromethyl group enhances the lipophilicity and receptor binding affinity of the compound, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Enzyme Inhibition : The compound has shown significant inhibitory effects on enzymes such as monoamine oxidase (MAO) and cholinesterase.
- Neuropharmacological Effects : It has stimulant properties similar to other piperazine derivatives, influencing neurotransmitter systems.
- Toxicological Concerns : While it has therapeutic potential, there are concerns regarding its safety profile, particularly in recreational use contexts.
Enzyme Inhibition Studies
Recent studies have focused on the enzyme inhibition properties of this compound:
Monoamine Oxidase (MAO) Inhibition
This compound acts as a reversible inhibitor of MAO-A and MAO-B.
- IC50 Values : Compounds structurally similar to this piperazine have demonstrated IC50 values as low as 0.013 µM against MAO-B, indicating strong inhibition potential .
Cholinesterase Inhibition
The compound also exhibits inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
- Inhibition Type : Studies suggest mixed-type inhibition against AChE and competitive inhibition against α-glucosidase .
Antioxidant Activity
Research indicates that fluorinated piperidine derivatives possess antioxidant properties, which may contribute to their neuroprotective effects .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Substituent | Effect on Activity | Comments |
|---|---|---|
| Trifluoromethyl group | Enhances enzyme inhibition | Improves binding affinity to enzyme active sites |
| Piperazine moiety | Contributes to overall stability | Essential for maintaining the compound's bioavailability |
| Benzyl group | Critical for receptor interaction | Influences the compound's pharmacokinetic properties |
Case Studies and Toxicological Findings
This compound has been implicated in various case studies related to its use as a recreational drug. Reports indicate that it shares stimulant properties with amphetamines but with lower potency.
Q & A
Q. What are the standard synthetic protocols for 1-(3-(trifluoromethyl)benzyl)piperazine hydrochloride, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution or reductive amination. For example, analogous piperazine derivatives are synthesized by reacting benzyl halides (e.g., 3-(trifluoromethyl)benzyl chloride) with piperazine under acidic or basic conditions . Solvent choice (e.g., ethanol vs. toluene) and temperature (room temperature vs. reflux) significantly affect reaction kinetics and purity. A stepwise protocol might include:
- Step 1: Piperazine activation via protonation in HCl.
- Step 2: Dropwise addition of 3-(trifluoromethyl)benzyl chloride with stirring at 60°C for 12 hours.
- Step 3: Precipitation and recrystallization from ethanol/water. Yields often range from 60–85%, with impurities monitored via HPLC .
Q. How can researchers resolve contradictions in reported serotonin receptor binding affinities?
Discrepancies arise from assay variability (e.g., radioligand vs. functional assays) or enantiomeric impurities. For example, reports 5-HT₁A Ki = 12 nM, while cites weaker activity (Ki = 45 nM). Methodological solutions include:
- Chiral separation: Use chiral HPLC to isolate enantiomers and test individually .
- Functional assays: Compare cAMP inhibition (Gi-coupled) vs. β-arrestin recruitment to confirm biased signaling .
- Molecular docking: Validate binding poses using receptor crystal structures (e.g., PDB 7E2Z) to identify critical residues (e.g., D116 in 5-HT₁A) .
Q. What strategies optimize this compound’s pharmacokinetic properties for CNS-targeted studies?
- Blood-brain barrier (BBB) penetration: Modify logP (target 2–3) via fluorination or methyl substitutions. In silico predictors (e.g., SwissADME) guide structural tweaks .
- Metabolic stability: Incubate with liver microsomes to identify vulnerable sites (e.g., piperazine N-dealkylation). Introduce electron-withdrawing groups (e.g., CF₃) to slow oxidation .
Q. How do researchers address conflicting data on cytotoxicity in cancer vs. normal cell lines?
Contradictory results (e.g., IC50 = 8 μM in HeLa vs. >100 μM in HEK293) may reflect off-target effects or assay conditions. Mitigation approaches:
- Dose-response normalization: Use AUC (area under the curve) instead of single-point IC50.
- Transcriptomic profiling: RNA-seq identifies pathways (e.g., apoptosis vs. oxidative stress) selectively activated in cancer cells .
- Combination studies: Test synergism with standard chemotherapeutics (e.g., doxorubicin) to reduce effective doses .
Methodological Challenges and Solutions
Q. What experimental designs minimize artifacts in electrophysiological studies of this compound?
Artifacts arise from solvent (DMSO) effects or compound precipitation. Best practices:
- Solvent controls: Limit DMSO to ≤0.1% and include vehicle-only groups.
- Dynamic clamp: Use computational models to isolate compound effects on ion channels (e.g., Kv7.2) from endogenous currents .
Q. How can computational modeling improve SAR (structure-activity relationship) studies?
- QSAR models: Train on datasets of piperazine derivatives to predict bioactivity (e.g., pKi) using descriptors like polar surface area and H-bond donors .
- MD simulations: Analyze ligand-receptor stability over 100-ns trajectories (e.g., in GROMACS) to prioritize analogs with prolonged binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
